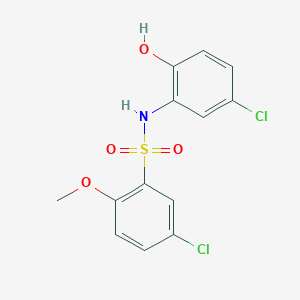

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

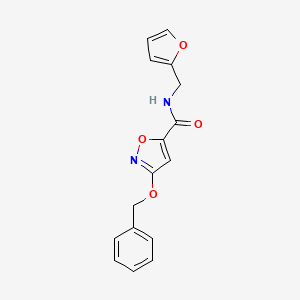

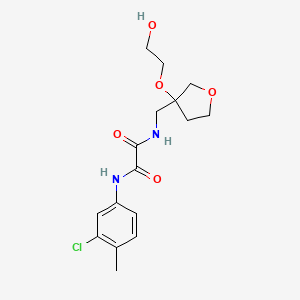

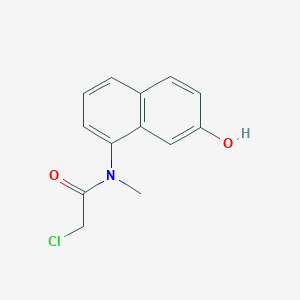

The compound “5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide” seems to be a complex organic compound. It likely contains two phenyl rings, both substituted with a chlorine atom and one with a hydroxy group. One of the rings is likely attached to a benzenesulfonamide group via a methoxy bridge .

Molecular Structure Analysis

The molecular structure of this compound is likely complex due to the presence of multiple functional groups. The presence of the sulfonamide group could lead to interesting structural features, such as hydrogen bonding .Aplicaciones Científicas De Investigación

Antitumor Applications

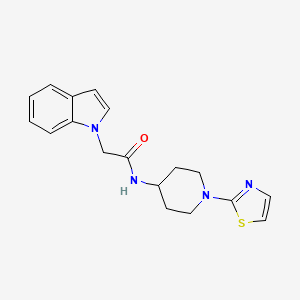

Sulfonamide compounds, including variations similar to 5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide, have been evaluated for their antitumor properties. For example, a study by Owa et al. (2002) explored antitumor sulfonamides and their impact on gene expression changes, focusing on their utility as cell cycle inhibitors and their progression to clinical trials due to their oncolytic properties (Owa et al., 2002). Additionally, Banerjee et al. (2005) investigated sulfonamide drugs that inhibit tubulin polymerization, highlighting their role in antimitotic properties and interactions with tubulin (Banerjee et al., 2005).

Anticancer and Antimicrobial Effects

Research has also been conducted on the anticancer and antimicrobial effects of sulfonamide compounds. Krátký et al. (2012) synthesized novel sulfonamides containing 5-chloro-2-hydroxybenzaldehyde, demonstrating activity against various bacterial strains and methicillin-resistant Staphylococcus aureus (Krátký et al., 2012). In another study, Zareef et al. (2007) prepared novel chiral and achiral sulfonamides, screening them for anti-HIV and antifungal activities (Zareef et al., 2007).

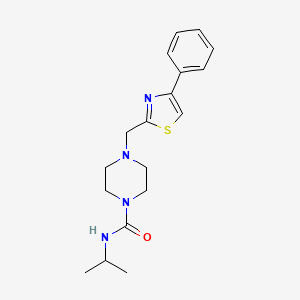

Synthesis and Molecular Structure Analysis

Further, the synthesis and molecular structure analysis of similar sulfonamide compounds have been studied. Pu et al. (2016) reported on the preparation and reactive properties of N-chloro-N-methoxybenzenesulfonamide as a chlorinating reagent, indicating its utility in producing chlorinated products in good yields (Pu et al., 2016). Additionally, Gul et al. (2018) synthesized new dibenzenesulfonamides, exploring their inhibitory effects on carbonic anhydrase and their potential as anticancer drug candidates (Gul et al., 2018).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

5-chloro-N-(5-chloro-2-hydroxyphenyl)-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11Cl2NO4S/c1-20-12-5-3-9(15)7-13(12)21(18,19)16-10-6-8(14)2-4-11(10)17/h2-7,16-17H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRUVNBBDBNFJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=C(C=CC(=C2)Cl)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11Cl2NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 3-{[2-(methoxycarbonyl)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate](/img/structure/B2436405.png)

![9-(3,4-Dimethylphenyl)-3-{3-[4-(4-fluorophenyl)piperazin-1-yl]-3-oxopropyl}pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-(2-(1-methylindolin-5-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide](/img/structure/B2436410.png)

![2-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-8-carboxylic acid;hydrochloride](/img/structure/B2436412.png)

![N-([1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6-yl)-4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamide](/img/structure/B2436413.png)